Naltrexone hydrochloride
Overview
Description
Naltrexone hydrochloride is a synthetic opioid antagonist primarily used in the management of alcohol and opioid use disorders. It works by blocking the euphoric and sedative effects of opioids, thereby reducing cravings and helping individuals maintain abstinence. This compound is also used off-label for other conditions such as fibromyalgia and multiple sclerosis .
Mechanism of Action
Target of Action
Naltrexone hydrochloride primarily targets the mu opioid receptors in the central nervous system . These receptors play a crucial role in mediating the effects of opioids, including pain relief, euphoria, and physical dependence .
Mode of Action
This compound acts as a competitive antagonist at mu, kappa, and delta receptors in the CNS, with the highest affinity for the mu receptor . By binding to these receptors, it blocks the euphoric (pleasurable or “high”) effects associated with alcohol use or opioids . Naltrexone itself has little or no effect in the absence of alcohol or opiates .
Pharmacokinetics
This compound is rapidly and almost completely absorbed following oral administration, but undergoes extensive first-pass metabolism in the liver . Only 5–40% reaches systemic circulation unchanged .
Result of Action
The result of this compound’s action is a complete but reversible block of the effects of the opioid, such as physical dependence, respiratory depression, miosis (pinpoint pupils), analgesia (pain relief), euphoria (pleasurable effects), drug craving, and tolerance . In alcohol use disorder, it is thought to block the effects of endogenous opiates made naturally by the body (like endorphins) which make alcohol ingestion less pleasurable. This action helps to reduce alcohol consumption .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, patients should stop using opioids or drinking alcohol before starting naltrexone treatment . Attempts to overcome opioid antagonism with large doses of opioids may lead to life-threatening opioid intoxication or fatal overdose
Biochemical Analysis
Biochemical Properties
Naltrexone hydrochloride interacts with various biomolecules, most notably the mu-opioid receptors, but also the kappa and delta receptors to a lesser extent . It acts as a competitive antagonist at these receptors, blocking or attenuating the effects of opioids .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by blocking the euphoric effects associated with alcohol and opioid use . This blockade can reduce cravings and help control physiological dependence .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily by binding to opioid receptors and blocking their activity . This prevents opioids from exerting their typical effects, thereby reducing the desire for these substances .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been shown to reduce the likelihood of drinking and heavy drinking, blunting craving in the laboratory and in the natural environment .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, one study on mice with murine neuroblastoma observed a significant decrease in mean/median survival time relative to control when Naltrexone was injected at a dose of 10.0 mg/kg/day .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized to an active metabolite, 6β-naltrexol, by dihydrodiol dehydrogenase enzymes . This metabolite is then excreted primarily by the kidney .
Transport and Distribution
This compound is transported and distributed within cells and tissues. A study suggests that this compound is actively transported from blood to the brain across the blood-brain barrier by a proton-coupled organic cation antiporter .
Subcellular Localization
Given its mechanism of action, it is likely that it primarily localizes to areas of the cell where opioid receptors are present, such as the cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions: Naltrexone hydrochloride is synthesized from noroxymorphone through a series of chemical reactions. The synthesis involves the N-cyclopropylmethylation of noroxymorphone, followed by oxidation and hydrolysis steps to yield naltrexone. The final product is then converted to its hydrochloride salt form .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar chemical routes as described above. The process is optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: Naltrexone hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to alcohols.
Substitution: N-cyclopropylmethylation of noroxymorphone.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Cyclopropylmethyl bromide.
Major Products:
Oxidation: Formation of naltrexone from noroxymorphone.
Reduction: Formation of reduced derivatives of naltrexone.
Substitution: Formation of N-cyclopropylmethyl derivatives.
Scientific Research Applications
Naltrexone hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of HPLC methods.
Medicine: Extensively used in the treatment of alcohol and opioid use disorders.
Industry: Utilized in the formulation of sustained-release drug delivery systems.
Comparison with Similar Compounds
Naloxone: Another opioid antagonist used primarily for the emergency treatment of opioid overdose.
Buprenorphine: A partial opioid agonist used in the treatment of opioid dependence.
Acamprosate: Used in the treatment of alcohol dependence
Comparison:
Naloxone vs. Naltrexone Hydrochloride: Naloxone is used for acute opioid overdose due to its rapid onset of action, while this compound is used for long-term management of opioid and alcohol dependence.
Buprenorphine vs. This compound: Buprenorphine acts as a partial agonist at opioid receptors, providing some opioid effects, whereas this compound is a pure antagonist with no opioid effects.
Acamprosate vs. This compound: Acamprosate helps maintain abstinence in alcohol-dependent individuals by modulating glutamate neurotransmission, while this compound works by blocking opioid receptors.
This compound stands out due to its unique mechanism of action as a pure opioid antagonist, making it a valuable tool in the management of substance use disorders.
Properties
IUPAC Name |
(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4.ClH/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11;/h3-4,11,15,18,22,24H,1-2,5-10H2;1H/t15-,18+,19+,20-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBRMCOKKKZVRY-ITLPAZOVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50937236 | |
Record name | Naltrexone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50937236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>56.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855955 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
16676-29-2 | |
Record name | Naltrexone hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16676-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naltrexone hydrochloride [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016676292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naltrexone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50937236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5α)-17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxymorphinan-6-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.006 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NALTREXONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6375YW9SF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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